3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid
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Overview
Description
3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a carboxymethyl group and two carboxylic acid groups attached to the indole ring, making it a tricarboxylic acid derivative of indole.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid typically involves multi-step organic reactions starting from commercially available indole derivatives. One common method involves the carboxylation of indole-2,5-dicarboxylic acid with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The purification process often involves crystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: The carboxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active indole derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the indole ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxymethyl group attached to the indole ring.
Indole-2-carboxylic acid: Another indole derivative with a single carboxylic acid group.
Indole-3-carboxaldehyde: An indole derivative with an aldehyde group instead of a carboxylic acid group.
Uniqueness: 3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid is unique due to the presence of three carboxylic acid groups, which impart distinct chemical and biological properties. The additional carboxylic acid groups enhance its solubility in water and its ability to form multiple hydrogen bonds, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c14-9(15)4-7-6-3-5(11(16)17)1-2-8(6)13-10(7)12(18)19/h1-3,13H,4H2,(H,14,15)(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOZBYKVIVFYCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=C(N2)C(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822477 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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